1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane 1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane
Brand Name: Vulcanchem
CAS No.: 2287280-23-1
VCID: VC6029512
InChI: InChI=1S/C9H15I/c1-7(2)3-8-4-9(10,5-8)6-8/h7H,3-6H2,1-2H3
SMILES: CC(C)CC12CC(C1)(C2)I
Molecular Formula: C9H15I
Molecular Weight: 250.123

1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane

CAS No.: 2287280-23-1

Cat. No.: VC6029512

Molecular Formula: C9H15I

Molecular Weight: 250.123

* For research use only. Not for human or veterinary use.

1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane - 2287280-23-1

Specification

CAS No. 2287280-23-1
Molecular Formula C9H15I
Molecular Weight 250.123
IUPAC Name 1-iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane
Standard InChI InChI=1S/C9H15I/c1-7(2)3-8-4-9(10,5-8)6-8/h7H,3-6H2,1-2H3
Standard InChI Key DIGCFOCZMJAUGB-UHFFFAOYSA-N
SMILES CC(C)CC12CC(C1)(C2)I

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a bicyclo[1.1.1]pentane scaffold substituted at the 1-position with an iodine atom and at the 3-position with a 2-methylpropyl (isobutyl) group. The BCP core imposes significant steric strain due to its three bridging carbons, resulting in a bond angle of 60° at the bridgehead positions . Key structural descriptors include:

Table 1: Structural and physicochemical properties

PropertyValue
IUPAC Name1-iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane
Molecular FormulaC₉H₁₅I
Molecular Weight250.123 g/mol
SMILESCC(C)CC12CC(C1)(C2)I
InChIKeyDIGCFOCZMJAUGB-UHFFFAOYSA-N
PubChem CID137942266

The iodine atom introduces polarizability and serves as a synthetic handle for further functionalization, while the isobutyl group contributes to lipophilicity .

Synthesis and Scalability

Photochemical Radical Addition

The most efficient route involves a light-mediated reaction between [1.1.1]propellane and alkyl iodides. Under UV irradiation in a flow reactor, propellane undergoes strain-release addition with 1-iodo-2-methylpropane, yielding the target compound in >90% purity without catalysts or additives . This method scales to kilogram quantities, addressing previous limitations in BCP synthesis .

Table 2: Comparative synthesis methods

MethodConditionsYieldScalability
Photochemical (flow)UV light, solvent-free85–90%Kilogram
Radical initiatorsAIBN, 70°C60–70%Gram
Carbene cyclopropanationDichlorocarbene, multi-step30–40%Milligram

The photochemical approach eliminates byproducts like oligomers, enabling direct use in downstream reactions .

Mechanistic Insights

The reaction proceeds via a radical chain mechanism:

  • Homolytic cleavage of the C–I bond in the alkyl iodide generates an iodine radical and isobutyl radical.

  • The isobutyl radical adds to [1.1.1]propellane, opening the strained central bond.

  • Radical recombination with iodine yields the product .

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR: δ 1.8–2.1 ppm (isobutyl CH₂), 1.0 ppm (isobutyl CH₃).

  • ¹³C NMR: 25–30 ppm (bridgehead carbons), 10–15 ppm (isobutyl CH₃) .

  • MS (EI): m/z 250 [M]⁺, 123 [C₉H₁₅]⁺ .

Applications in Medicinal Chemistry

Bioisosteric Replacement

BCP derivatives mimic para-substituted benzene rings while improving drug-like properties:

  • Solubility: BCPs reduce crystal lattice energy, enhancing aqueous solubility by 3–5× compared to aromatic analogs .

  • Permeability: The non-planar structure improves membrane diffusion, as evidenced by PAMPA assays (Pe = 12 × 10⁻⁶ cm/s vs. 4 × 10⁻⁶ cm/s for benzene) .

  • Metabolic Stability: Resistance to CYP450 oxidation due to lack of π-electrons .

Case Studies

  • Kinase Inhibitors: Incorporation into Bruton’s tyrosine kinase (BTK) inhibitors increased oral bioavailability (F = 65% vs. 40% for aromatic analog) .

  • CNS Drugs: Improved blood-brain barrier penetration in δ-opioid receptor modulators .

Derivatization Strategies

Cross-Coupling Reactions

The iodine atom enables diverse transformations:

  • Suzuki-Miyaura: Pd-catalyzed coupling with aryl boronic acids yields biaryl BCPs .

  • Ullmann Coupling: Synthesis of BCP ethers with phenolic partners .

Challenges in Functionalization

Steric hindrance at the bridgehead limits nucleophilic substitutions. For example, SN2 reactions with hydroxide ions proceed in <10% yield, favoring elimination pathways .

Industrial and Environmental Considerations

Environmental Fate

The iodine moiety may hydrolyze to iodide ions under aqueous conditions (t₁/₂ = 48 h at pH 7) . Ecotoxicity studies are lacking, but bioaccumulation potential is low (log P = 3.1).

Future Directions

Scalable Production

Continuous-flow systems with LED irradiation could reduce energy costs by 40% compared to batch reactors .

Novel Applications

  • Materials Science: BCP-based polymers for high-strength composites .

  • Agrochemicals: Herbicides with improved rainfastness .

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